![molecular formula C23H18O5 B2631063 3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one CAS No. 869079-54-9](/img/structure/B2631063.png)
3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one” is a naturally occurring furanocoumarin . It can be found in citrus fruits, umbelliferous vegetables, and selected herbal medicines, namely in the roots and fruits of Angelica dahurica and Angelica archangelica .
Molecular Structure Analysis
The molecular formula of this compound is C16H14O4 . The coumarin (2H-chromen-2-one) fragment is almost planar, with an r.m.s. deviation of 0.0356 Å . The carbon atom of the methoxy substituent is coplanar with the benzopyran oxa-heterocycle .Physical And Chemical Properties Analysis
The molecular weight of this compound is 270.28 . It has a density of 1.1311 (rough estimate), a melting point of 98-100°C, a boiling point of 333.4°C (rough estimate), a flash point of 224.9°C, and a vapor pressure of 3.13E-08mmHg at 25°C .Scientific Research Applications
Crystal Structure Analysis
The research on mixed crystals of related compounds, such as imperatorin and phellopterin, demonstrates the significance of C-H…O, C-H…π, and π-π interactions in the supramolecular structure of these compounds. Such studies are crucial for understanding the molecular assembly and potential applications in crystal engineering and design (Cox et al., 2003).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of chromen derivatives provides insights into the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of thiazolidin-4-ones based on chromen-acetic acid demonstrates the chemical versatility of chromen derivatives for generating biologically active molecules (Čačić et al., 2009).
Biological Activity Studies
Pd(II) complexes bearing chromone-based Schiff bases have been synthesized and characterized, revealing that these complexes exhibit significant antimicrobial activity and potential as antioxidant agents. Such studies highlight the therapeutic and biochemical applications of chromen derivatives (Kavitha & Reddy, 2016).
Antifungal Constituents
Investigations into natural compounds, such as those isolated from Aegle marmelos seeds, reveal the antifungal properties of chromen derivatives. This research suggests potential applications in developing natural antifungal agents and understanding plant defense mechanisms (Mishra et al., 2010).
Photoreactivity and Material Science
The photochemical synthesis of pyrano[2,3-c]chromen-2(3H)-ones from propynyloxy-chromenones, involving an intramolecular Paterno-Buchi reaction, illustrates the potential of chromen derivatives in photoreactive materials and organic synthesis methodologies (Jindal et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as imperatorin, have been found to interact with gamma-aminobutyric acid transaminase and acetylcholinesterase .
Mode of Action
Studies on similar compounds suggest that they may inhibit the activity of certain enzymes, leading to changes in neurotransmitter levels . For example, imperatorin has been shown to inactivate gamma-aminobutyric acid transaminase and inhibit acetylcholinesterase activity .
Biochemical Pathways
Similar compounds have been found to influence pathways related to neurotransmitter metabolism .
Result of Action
Similar compounds have been found to improve memory acquisition and consolidation, and possess antioxidant properties .
Action Environment
It is known that similar compounds can be found in various plants, suggesting that they may be stable under a variety of environmental conditions .
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVHXZGYZXBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630985.png)

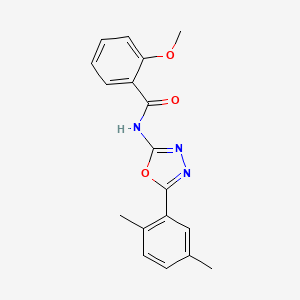

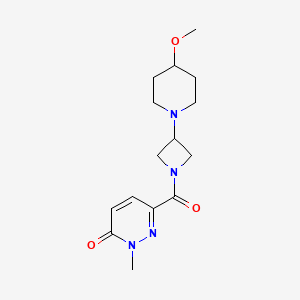

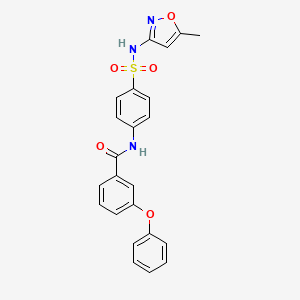
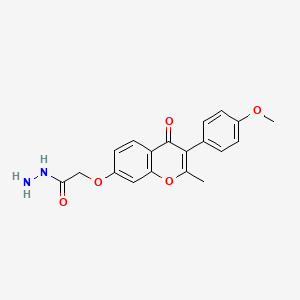

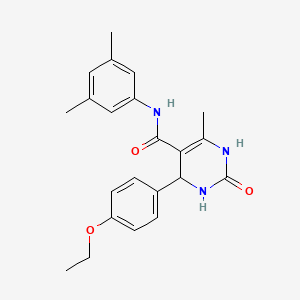
![5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2631001.png)
![ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2631003.png)
